4-(Aminomethyl)-1-(methylthio)hexan-3-ol
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Overview
Description
4-(Aminomethyl)-1-(methylthio)hexan-3-ol is an organic compound with a complex structure that includes an amino group, a methylthio group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(methylthio)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(Aminomethyl)hexan-3-ol with methylthiol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(methylthio)hexan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-1-(methylthio)hexan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-1-(methylthio)hexan-3-ol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its reactivity and interactions with other molecules. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)hexan-3-ol: Similar structure but lacks the methylthio group.
4-Methylhexan-3-ol: Similar structure but lacks the amino and methylthio groups.
4-Hexen-3-ol: Contains a double bond and lacks the amino and methylthio groups.
Uniqueness
4-(Aminomethyl)-1-(methylthio)hexan-3-ol is unique due to the presence of both amino and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NOS |
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Molecular Weight |
177.31 g/mol |
IUPAC Name |
4-(aminomethyl)-1-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C8H19NOS/c1-3-7(6-9)8(10)4-5-11-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
XSLHFLHQOUCVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(CCSC)O |
Origin of Product |
United States |
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